
Deltibant
Descripción general
Descripción
Deltibant es un péptido sintético con la fórmula molecular C128H194N40O28S2 y un peso molecular de 2805.33 g/mol . Es conocido por su función como antagonista del receptor B2 de bradicinina, lo que lo hace significativo en varias áreas terapéuticas, particularmente en el tratamiento de lesiones cerebrales traumáticas y otras enfermedades del sistema nervioso .
Métodos De Preparación
La síntesis de Deltibant implica el ensamblaje de su cadena peptídica a través de la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como HBTU (O-(benzotriazol-1-il)-N,N,N’,N’-tetrametiluronium hexafluorofosfato) y bases como DIPEA (N,N-diisopropiletilamina) para facilitar la formación de enlaces peptídicos . Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Deltibant experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de puentes disulfuro, mientras que la reducción puede romper estos enlaces .
Aplicaciones Científicas De Investigación
Systemic Inflammatory Response Syndrome and Sepsis
Deltibant has been investigated for its efficacy in treating systemic inflammatory response syndrome (SIRS) and sepsis. A notable multicenter, randomized, placebo-controlled trial involving 504 patients indicated that while this compound did not significantly improve overall survival rates, it showed promising results in a subset of patients with gram-negative infections. Specifically, the study reported a reduction in 28-day mortality from 50% to 22.2% among those patients .
Table 1: Summary of this compound’s Effects in SIRS and Sepsis Trials
Study | Patient Population | Intervention | Key Findings |
---|---|---|---|
JAMA Trial (1997) | 504 patients with SIRS | Continuous infusion of this compound | No overall survival improvement; significant reduction in mortality for gram-negative infections (P=.005) |
VUMC Study (2024) | Same population | This compound vs placebo | Mortality decreased from 50% to 22.2% in gram-negative cases |
Traumatic Brain Injury
This compound has also been studied for its neuroprotective effects in patients with acute traumatic brain injury (TBI). A clinical trial assessed its impact on intracranial pressure (ICP) and overall patient outcomes. Although the results did not reach statistical significance, there were trends indicating lower ICP levels and improved survival rates compared to placebo .
Table 2: Overview of Neuroprotective Studies Involving this compound
Study | Patient Population | Intervention | Key Outcomes |
---|---|---|---|
Multi-center TBI Trial | Patients with severe TBI | Infusion of this compound | Lower ICP levels; reduced mortality (20% vs 27% for placebo) |
Efficacy in Animal Models
Research has demonstrated that this compound enhances survival rates in animal models of endotoxic shock and traumatic shock. These findings suggest that it may have significant therapeutic potential in managing severe inflammatory responses .
Limitations and Future Directions
Despite its potential benefits, the clinical development of this compound has faced challenges. The initial enthusiasm for its applications in treating SIRS and TBI has been tempered by mixed results from clinical trials leading to discontinuation of some studies. Further research is required to clarify its efficacy across different patient populations and conditions .
Mecanismo De Acción
Deltibant ejerce sus efectos antagonizando el receptor B2 de bradicinina, que participa en varios procesos fisiológicos, que incluyen inflamación, dolor y permeabilidad vascular. Al bloquear este receptor, this compound puede reducir los efectos de la bradicinina, como la vasodilatación y el aumento de la permeabilidad vascular . Este mecanismo lo convierte en un posible agente terapéutico para afecciones que implican una actividad excesiva de bradicinina, como la lesión cerebral traumática y ciertas enfermedades inflamatorias .
Comparación Con Compuestos Similares
Deltibant es único entre los antagonistas del receptor B2 de bradicinina debido a su estructura peptídica específica y su alto peso molecular. Compuestos similares incluyen Icatibant y HOE-140, que también se dirigen al receptor B2 de bradicinina pero difieren en sus estructuras moleculares y propiedades farmacocinéticas . Icatibant, por ejemplo, es un péptido más pequeño con una secuencia de aminoácidos diferente, mientras que HOE-140 es un antagonista no peptídico con una estructura química distinta .
Actividad Biológica
Deltibant, also known as CP-0127 or Bradycor, is a bradykinin receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the context of systemic inflammatory response syndrome (SIRS) and sepsis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, clinical trial outcomes, and implications for future research.
This compound functions primarily as an antagonist to the bradykinin B2 receptor (B2R), which plays a crucial role in mediating inflammatory responses. By blocking this receptor, this compound can potentially modulate the excessive inflammatory response associated with conditions like sepsis and traumatic brain injury (TBI) . The modulation of bradykinin signaling is significant because excessive bradykinin can lead to vasodilation, increased vascular permeability, and ultimately contribute to organ dysfunction .
Phase II Trials in Sepsis
A pivotal phase II trial involving 504 patients with SIRS and documented infections was conducted across 47 hospitals. This randomized, placebo-controlled study aimed to assess the efficacy of this compound in improving survival rates among patients with sepsis. The trial administered a continuous intravenous infusion of this compound at varying doses (0.3, 1.0, or 3.0 µg/kg/min) over three days .
Key Outcomes:
- 28-Day Survival Rate: The overall study did not show a statistically significant improvement in 28-day survival across all patients. However, a post-hoc analysis indicated that patients with gram-negative infections exhibited a significant reduction in mortality from 50% to 22.2% (P = .005) .
- Subgroup Analysis: While the overall group showed no significant benefits, those with gram-negative infections responded favorably to treatment with this compound .
Neuroprotective Effects in Traumatic Brain Injury
This compound has also been investigated for its neuroprotective properties in patients with severe TBI. In a study assessing its effects on intracranial pressure (ICP) and neurological outcomes, patients receiving this compound demonstrated lower ICP levels compared to placebo . Although the differences were not statistically significant across all measures, trends suggested a potential benefit in reducing mortality and improving long-term outcomes.
Study Findings:
- Mortality Rates: The 28-day all-cause mortality was 20% in the this compound group versus 27% in the placebo group.
- Glasgow Outcome Score (GOS): There was a 10.3% improvement in GOS at three months for those treated with this compound .
Data Summary
Study | Population | Intervention | Key Findings |
---|---|---|---|
Phase II Sepsis Trial | 504 patients with SIRS | This compound (0.3/1.0/3.0 µg/kg/min) vs. placebo | Significant reduction in mortality for gram-negative infections; overall survival not significantly improved |
TBI Study | Severe TBI patients | This compound vs. placebo | Lower ICP levels; reduced mortality from 27% to 20% |
Case Studies and Future Directions
The promising results from both sepsis and TBI studies suggest that further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Larger Sample Sizes: To confirm the beneficial effects observed in specific subgroups.
- Long-Term Outcomes: Investigating the impact on quality of life and functional recovery post-treatment.
- Mechanistic Studies: Understanding how this compound interacts with other inflammatory mediators beyond bradykinin.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[(3S)-1-[6-[(3R)-3-[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H194N40O28S2/c1-71(2)55-85(105(177)155-83(121(193)194)41-25-49-147-127(139)140)157-109(181)89(59-75-33-15-9-16-34-75)159-111(183)91(161-107(179)87(57-73-29-11-7-12-30-73)151-99(171)65-149-113(185)95-61-77(169)67-167(95)117(189)93-43-27-53-163(93)115(187)81(39-23-47-145-125(135)136)153-103(175)79(129)37-21-45-143-123(131)132)69-197-97-63-101(173)165(119(97)191)51-19-5-6-20-52-166-102(174)64-98(120(166)192)198-70-92(112(184)160-90(60-76-35-17-10-18-36-76)110(182)158-86(56-72(3)4)106(178)156-84(122(195)196)42-26-50-148-128(141)142)162-108(180)88(58-74-31-13-8-14-32-74)152-100(172)66-150-114(186)96-62-78(170)68-168(96)118(190)94-44-28-54-164(94)116(188)82(40-24-48-146-126(137)138)154-104(176)80(130)38-22-46-144-124(133)134/h7-18,29-36,71-72,77-98,169-170H,5-6,19-28,37-70,129-130H2,1-4H3,(H,149,185)(H,150,186)(H,151,171)(H,152,172)(H,153,175)(H,154,176)(H,155,177)(H,156,178)(H,157,181)(H,158,182)(H,159,183)(H,160,184)(H,161,179)(H,162,180)(H,193,194)(H,195,196)(H4,131,132,143)(H4,133,134,144)(H4,135,136,145)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)/t77-,78-,79-,80-,81+,82+,83+,84+,85+,86+,87+,88+,89-,90-,91+,92+,93+,94+,95+,96+,97-,98+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYFMHGTOPVMR-WQVVEKGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)SCC(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)C9CC(CN9C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CS[C@@H]2CC(=O)N(C2=O)CCCCCCN3C(=O)C[C@@H](C3=O)SC[C@@H](C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)[C@@H]9C[C@H](CN9C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H194N40O28S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2805.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140661-97-8 | |
Record name | Deltibant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140661978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELTIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6151J4V7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.